molecular formula C12H14N2O2 B11811475 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid

2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid

Cat. No.: B11811475
M. Wt: 218.25 g/mol
InChI Key: MOXRSZFDOCZWBL-UHFFFAOYSA-N
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Description

2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid typically involves the reaction of 2-isopropylbenzimidazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized benzimidazole compounds .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new drugs.

    Medicine: The compound has been investigated for its anti-inflammatory and anticancer properties, with promising results in preclinical studies.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound is similar in structure but has different functional groups, leading to distinct biological activities.

    1-Carboxymethylmetronidazole: Another related compound with antimicrobial properties.

    2-Methyl-5-nitroimidazole-1-acetic acid: Known for its use in the treatment of infections.

Uniqueness

2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid stands out due to its unique isopropyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(2-propan-2-yl-3H-benzimidazol-5-yl)acetic acid

InChI

InChI=1S/C12H14N2O2/c1-7(2)12-13-9-4-3-8(6-11(15)16)5-10(9)14-12/h3-5,7H,6H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

MOXRSZFDOCZWBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)CC(=O)O

Origin of Product

United States

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